molecular formula C23H32N6O3S2 B12421896 Propoxyphenyl-Thiosildenafil-d8

Propoxyphenyl-Thiosildenafil-d8

Cat. No.: B12421896
M. Wt: 512.7 g/mol
InChI Key: FKEJNNYWAHHVDX-BGKXKQMNSA-N
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Description

Propoxyphenyl-Thiosildenafil-d8 is a deuterated analog of thiosildenafil, a compound structurally related to sildenafil, which is widely known for its use in treating erectile dysfunction. The molecular formula of this compound is C23H24D8N6O3S2, and it has a molecular weight of 512.72 g/mol . This compound is primarily used in scientific research, particularly in the field of proteomics .

Preparation Methods

The synthesis of Propoxyphenyl-Thiosildenafil-d8 involves several steps, starting with the preparation of the core sildenafil structure, followed by the introduction of the propoxyphenyl and thio groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may include large-scale synthesis using automated reactors and purification processes to ensure high purity and yield .

Chemical Reactions Analysis

Propoxyphenyl-Thiosildenafil-d8 undergoes various chemical reactions, including:

Scientific Research Applications

Propoxyphenyl-Thiosildenafil-d8 is used in various scientific research applications, including:

Mechanism of Action

Propoxyphenyl-Thiosildenafil-d8 exerts its effects by inhibiting the enzyme phosphodiesterase-5 (PDE-5). This inhibition leads to an increase in the levels of cyclic guanosine monophosphate (cGMP), which in turn causes relaxation of smooth muscle cells and increased blood flow. The molecular targets involved in this pathway include the nitric oxide (NO) signaling pathway and the cGMP-dependent protein kinase (PKG) pathway .

Comparison with Similar Compounds

Propoxyphenyl-Thiosildenafil-d8 is similar to other sildenafil analogs, such as:

Properties

Molecular Formula

C23H32N6O3S2

Molecular Weight

512.7 g/mol

IUPAC Name

1-methyl-5-[5-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)sulfonyl-2-propoxyphenyl]-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione

InChI

InChI=1S/C23H32N6O3S2/c1-5-7-18-20-21(28(4)26-18)23(33)25-22(24-20)17-15-16(8-9-19(17)32-14-6-2)34(30,31)29-12-10-27(3)11-13-29/h8-9,15H,5-7,10-14H2,1-4H3,(H,24,25,33)/i10D2,11D2,12D2,13D2

InChI Key

FKEJNNYWAHHVDX-BGKXKQMNSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])S(=O)(=O)C2=CC(=C(C=C2)OCCC)C3=NC(=S)C4=C(N3)C(=NN4C)CCC)([2H])[2H])[2H]

Canonical SMILES

CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCCC)C

Origin of Product

United States

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